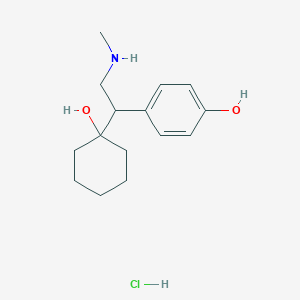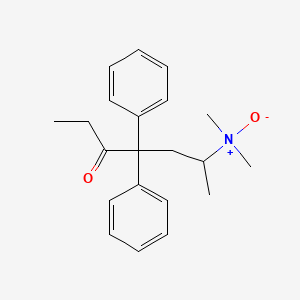
4-(4-methylpiperazin-1-yl)-6-(1H-pyrazol-4-yl)quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-methylpiperazin-1-yl)-6-(1H-pyrazol-4-yl)quinazoline is a heterocyclic organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a quinazoline core substituted with a pyrazole ring and a methylpiperazine moiety, which contribute to its diverse chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylpiperazin-1-yl)-6-(1H-pyrazol-4-yl)quinazoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-aminobenzonitrile, the quinazoline core can be constructed through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency .
化学反応の分析
Types of Reactions
4-(4-methylpiperazin-1-yl)-6-(1H-pyrazol-4-yl)quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the quinazoline and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Halides, amines, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce partially or fully reduced derivatives .
科学的研究の応用
4-(4-methylpiperazin-1-yl)-6-(1H-pyrazol-4-yl)quinazoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(4-methylpiperazin-1-yl)-6-(1H-pyrazol-4-yl)quinazoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The compound’s structure allows it to bind to active sites or allosteric sites of target proteins, modulating their activity and downstream signaling pathways .
類似化合物との比較
Similar Compounds
- 4-(4-methylpiperazin-1-yl)-6-(1H-pyrazol-3-yl)quinazoline
- 4-(4-methylpiperazin-1-yl)-6-(1H-pyrazol-5-yl)quinazoline
- 4-(4-methylpiperazin-1-yl)-6-(1H-pyrazol-4-yl)pyrimidine
Uniqueness
4-(4-methylpiperazin-1-yl)-6-(1H-pyrazol-4-yl)quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the pyrazole and quinazoline rings, along with the methylpiperazine group, contributes to its versatility and potential for various applications .
特性
分子式 |
C16H18N6 |
|---|---|
分子量 |
294.35 g/mol |
IUPAC名 |
4-(4-methylpiperazin-1-yl)-6-(1H-pyrazol-4-yl)quinazoline |
InChI |
InChI=1S/C16H18N6/c1-21-4-6-22(7-5-21)16-14-8-12(13-9-19-20-10-13)2-3-15(14)17-11-18-16/h2-3,8-11H,4-7H2,1H3,(H,19,20) |
InChIキー |
FYWPQVBIWDZHAY-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C2=NC=NC3=C2C=C(C=C3)C4=CNN=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3aR,5S,6aR)-2,2-Dimethyl-6-methylenetetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl Benzoate](/img/structure/B15289783.png)

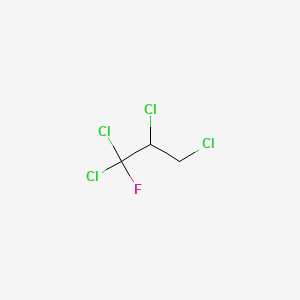
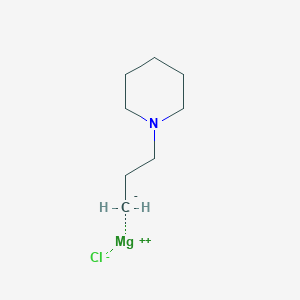

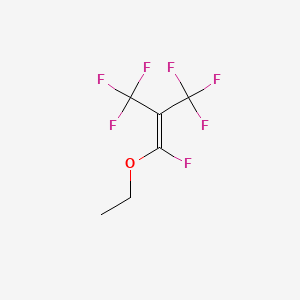
![methyl (4aR,6S,7R,7aS)-4a,7-dihydroxy-6-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B15289817.png)


![1-[2-O-(Phenoxythioxomethyl)-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-Beta-D-ribofuranosyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15289836.png)
![benzyl 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazine-1-carboxylate;(E)-but-2-enedioic acid](/img/structure/B15289844.png)
